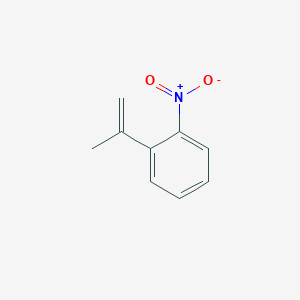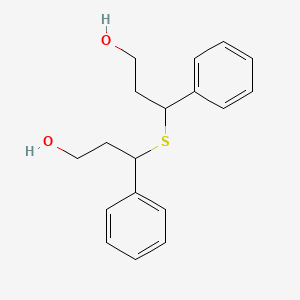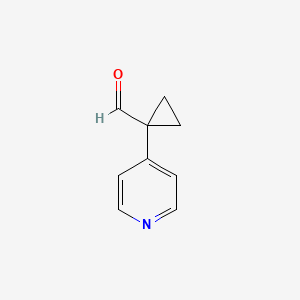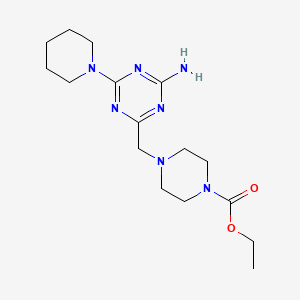
Benzene, 1-(1-methylethenyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-methylethenyl)-2-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where a nitro group (NO2) and an isopropenyl group (CH2=C(CH3)-) are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethenyl)-2-nitro- typically involves the nitration of isopropenylbenzene (also known as α-methylstyrene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Isopropenylbenzene is treated with a nitrating mixture (HNO3/H2SO4) at a temperature range of 0-5°C to yield Benzene, 1-(1-methylethenyl)-2-nitro-.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1-methylethenyl)-2-nitro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1-methylethenyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro and isopropenyl groups direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, SnCl2/HCl.
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1-methylethenyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-methylethenyl)-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The isopropenyl group can also participate in metabolic transformations, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Isopropenylbenzene (α-methylstyrene): Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Lacks the isopropenyl group, resulting in different chemical and biological properties.
Benzene, 1-(1-methylethenyl)-3-nitro-: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness
Benzene, 1-(1-methylethenyl)-2-nitro- is unique due to the presence of both the nitro and isopropenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry.
Propiedades
Número CAS |
60249-97-0 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-nitro-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6H,1H2,2H3 |
Clave InChI |
AXBMADGEFGKTLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)


![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)




![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)


